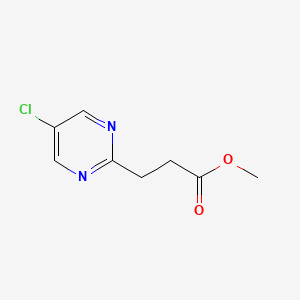
Methyl 3-(5-chloropyrimidin-2-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(5-chloropyrimidin-2-yl)propanoate is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
The synthesis of Methyl 3-(5-chloropyrimidin-2-yl)propanoate typically involves the reaction of 5-chloropyrimidine with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Methyl 3-(5-chloropyrimidin-2-yl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid using suitable reagents.
Scientific Research Applications
Methyl 3-(5-chloropyrimidin-2-yl)propanoate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Materials Science: It is employed in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 3-(5-chloropyrimidin-2-yl)propanoate largely depends on its interaction with biological targets. The pyrimidine ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways involved vary depending on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Methyl 3-(5-chloropyrimidin-2-yl)propanoate can be compared with other pyrimidine derivatives such as:
Methyl 3-(5-fluoropyrimidin-2-yl)propanoate: Similar in structure but with a fluorine atom instead of chlorine, which can lead to different biological activities and reactivity.
Methyl 3-(5-bromopyrimidin-2-yl)propanoate:
These comparisons highlight the unique properties of this compound, particularly its reactivity and potential for forming various derivatives with distinct biological activities.
Properties
Molecular Formula |
C8H9ClN2O2 |
|---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
methyl 3-(5-chloropyrimidin-2-yl)propanoate |
InChI |
InChI=1S/C8H9ClN2O2/c1-13-8(12)3-2-7-10-4-6(9)5-11-7/h4-5H,2-3H2,1H3 |
InChI Key |
KXGNYYZKURCAOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=NC=C(C=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















